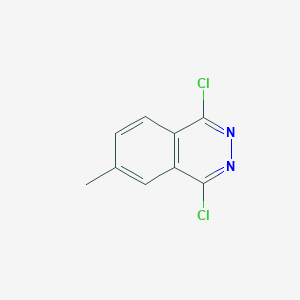

1,4-Dichloro-6-methylphthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-6-methylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOJANMHEJCGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465789 | |

| Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345903-80-2 | |

| Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,4-Dichloro-6-methylphthalazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding

Abstract

This technical guide provides an in-depth exploration of 1,4-dichloro-6-methylphthalazine, a key heterocyclic intermediate in medicinal chemistry. The document delineates its chemical structure and nomenclature, offers a detailed, field-proven synthesis protocol, and analyzes its physicochemical and spectral properties. A significant focus is placed on its strategic application as a reactive scaffold in the development of kinase inhibitors for oncological research, elucidating the chemical principles behind its utility. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Chemical Identity and Nomenclature

This compound is a substituted aromatic heterocycle. The phthalazine core, a bicyclic system composed of a benzene ring fused to a pyridazine ring, is functionalized with two chlorine atoms at the 1 and 4 positions and a methyl group at the 6 position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 345903-80-2[1][2] |

| Molecular Formula | C₉H₆Cl₂N₂[3] |

| Molecular Weight | 213.06 g/mol [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl[3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of the phthalazine-1,4-dione precursor, followed by a chlorination reaction. This approach ensures a high yield of the desired product.

Diagram 2: General Synthesis Workflow

Caption: The two-step synthesis of this compound.

Step 1: Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione

The precursor, 6-methyl-2,3-dihydrophthalazine-1,4-dione, can be synthesized from 4-methylphthalic anhydride and hydrazine hydrate. The reaction involves a nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-methyl-2,3-dihydrophthalazine-1,4-dione as a white solid.

-

Step 2: Chlorination of 6-Methyl-2,3-dihydrophthalazine-1,4-dione

The key transformation to this compound is the chlorination of the dione precursor. This is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction.

-

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent for converting cyclic imides and amides to their corresponding chloro-derivatives. The mechanism involves the phosphorylation of the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a chloride ion.

-

Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for the chlorination process. Refluxing in POCl₃ (boiling point ~105 °C) provides a stable and effective reaction temperature.

-

Pyridine (optional): The addition of a base like pyridine can activate the substrate by deprotonating the N-H groups of the dione, increasing its nucleophilicity towards POCl₃. It also neutralizes the HCl gas that may be formed during the reaction.

-

-

Experimental Protocol (Adapted from a similar synthesis[4]):

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

To the flask, add 6-methyl-2,3-dihydrophthalazine-1,4-dione (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask to act as both reagent and solvent (approximately 5-10 equivalents).

-

Optionally, add pyridine (2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Physicochemical and Spectral Properties

Table 2: Physicochemical Properties of this compound

| Property | Value (Predicted) | Source |

| Boiling Point | 405.6 ± 40.0 °C | ChemicalBook[1] |

| Density | 1.418 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | -0.21 ± 0.30 | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Spectral Data Interpretation (Anticipated)

While actual spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will likely appear as a set of multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl group protons will appear as a singlet in the upfield region (δ 2.3-2.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbons attached to the chlorine atoms (C1 and C4) are expected to be significantly downfield. The methyl carbon will be the most upfield signal.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 212, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching in the aromatic system, and C-Cl stretching vibrations.

Application in Drug Development: A Scaffold for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapy drugs used primarily in the treatment of cancer. The two chlorine atoms at the 1 and 4 positions are highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.

Diagram 3: Role as a Reactive Scaffold in Kinase Inhibitor Synthesis

Caption: Stepwise nucleophilic substitution to build kinase inhibitor analogs.

The chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic modification of the phthalazine core to optimize binding affinity and selectivity for the target kinase. The methyl group at the 6-position can also be important for steric and electronic interactions within the kinase binding pocket.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from related dichlorinated aromatic compounds suggests that it should be handled with care.

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[5]

-

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.[6]

-

It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE). In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a strategically important heterocyclic compound with significant applications in medicinal chemistry, particularly in the rational design and synthesis of kinase inhibitors. Its well-defined reactive sites allow for a modular approach to drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its practical applications, serving as a valuable resource for researchers in the field of drug development.

References

-

Hospeco. Safety Data Sheet. [Link]

-

PubChem. 1,4-Dichlorophthalazine. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]

-

PubChem. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. [Link]

-

PubChem. 1,7-Dichloro-6-methoxy-4-methyl-phthalazine. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 1,4-Dichloronaphthalene. [Link]

-

PubChem. 1,4-Dichloro-2-methylpentane. [Link]

-

NIST. Naphthalene, 1,4-dichloro-. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. [Link]

-

NIST. 4-Chloro-2,6-dimethylphenol. [Link]

-

Chemistry Stack Exchange. para-dichlorobenzene - number of proton NMR signals. [Link]

-

NIST. Benzene, 1,4-dichloro-. [Link]

-

PubChem. 1,4-Dichloro-4-methylpentane. [Link]

Sources

- 1. This compound CAS#: 345903-80-2 [amp.chemicalbook.com]

- 2. This compound | 345903-80-2 [amp.chemicalbook.com]

- 3. labshake.com [labshake.com]

- 4. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 5. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dichloro-6-methylphthalazine

A Predictive and Interpretive Analysis for Researchers and Drug Development Professionals

Abstract

1,4-Dichloro-6-methylphthalazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous structural confirmation and insights into the molecular framework. This guide presents a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework. This approach not only offers a valuable reference for the characterization of this molecule but also serves as a practical guide to spectroscopic interpretation for related heterocyclic systems.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure and symmetry. This compound possesses a bicyclic heteroaromatic core. The positioning of the methyl group at the 6-position and the two chlorine atoms at the 1- and 4-positions dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

The structure lacks any element of symmetry that would render any of the aromatic protons or carbons chemically equivalent. This asymmetry is a key factor in predicting the complexity of the NMR spectra, where we anticipate distinct signals for each unique proton and carbon atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region corresponding to the three protons on the benzene ring, and one in the aliphatic region for the methyl group protons.

-

Aromatic Protons (H-5, H-7, H-8): These protons will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The precise chemical shifts are influenced by the electronic effects of the chloro and methyl substituents. For a related compound, 1,4-Dichloro-6-(trifluoromethyl)phthalazine, the aromatic protons appear between 8.26 and 8.61 ppm.[2] Given that a methyl group is electron-donating compared to the electron-withdrawing trifluoromethyl group, we can predict slightly upfield shifts for the protons in our target molecule.

-

H-5: This proton is ortho to the methyl group and will likely appear as a doublet.

-

H-7: This proton is meta to the methyl group and will likely appear as a singlet or a narrowly split doublet.

-

H-8: This proton is on the carbon adjacent to the fused pyridazine ring and is expected to be the most downfield of the aromatic protons, likely appearing as a doublet.

-

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will give rise to a single, sharp peak. Its chemical shift is expected in the typical range for an aryl methyl group, around 2.4-2.6 ppm. This signal will be a singlet as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5 | ~ 7.8 - 8.0 | Doublet (d) | 1H |

| H-7 | ~ 8.0 - 8.2 | Singlet (s) or Doublet (d) | 1H |

| H-8 | ~ 8.2 - 8.4 | Doublet (d) | 1H |

| -CH₃ | ~ 2.5 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.

-

Aromatic and Heteroaromatic Carbons: These will appear in the range of 120-160 ppm. The carbons directly attached to the electronegative chlorine atoms (C-1 and C-4) will be significantly downfield. The carbon bearing the methyl group (C-6) will experience a slight upfield shift due to the electron-donating nature of the methyl group. The quaternary carbons (C-4a and C-8a) will likely have weaker signal intensities.

-

Methyl Carbon: The carbon of the methyl group will appear at the most upfield position, typically in the range of 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | ~ 150 - 155 | Attached to Cl and N |

| C-4 | ~ 150 - 155 | Attached to Cl and N |

| C-4a | ~ 125 - 130 | Quaternary |

| C-5 | ~ 128 - 132 | |

| C-6 | ~ 138 - 142 | Attached to CH₃ |

| C-7 | ~ 125 - 130 | |

| C-8 | ~ 130 - 135 | |

| C-8a | ~ 125 - 130 | Quaternary |

| -CH₃ | ~ 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H (in CH₃) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C=N (in pyridazine ring) | Stretching | 1500 - 1650 | Medium to Strong |

| C-Cl | Stretching | 1000 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

The IR spectrum will provide a characteristic fingerprint for the molecule, with key absorbances confirming the presence of the aromatic system, the methyl group, and the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the molecular structure.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₆Cl₂N₂. The calculated monoisotopic mass is approximately 212.00 g/mol . The mass spectrum should show a molecular ion peak at m/z 212.

-

Isotopic Pattern: A crucial feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic cluster of peaks for any chlorine-containing fragment. For a fragment with two chlorine atoms, we expect to see peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Likely fragmentation pathways include:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z ~177.

-

Loss of a methyl radical (-CH₃) to give a fragment at m/z ~197.

-

Loss of N₂ to give a fragment at m/z ~184.

-

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic patterns and fragmentation.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and Mass spectra of this compound. By understanding the expected spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data. While this document serves as a robust predictive guide, it is always recommended to confirm these predictions with experimentally obtained data whenever possible.

References

-

PubChem. 1,4-Dichlorophthalazine. [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. Benzene, 1,4-dichloro-. [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

Introduction: A Core Heterocyclic Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1,4-Dichloro-6-methylphthalazine

This compound is a substituted aromatic heterocycle that has emerged as a crucial building block in the field of drug discovery and development. Its rigid, planar structure, combined with the strategic placement of two reactive chlorine atoms, makes it a versatile scaffold for constructing complex molecules with significant biological activity. This guide provides a comprehensive overview of its physical properties, chemical behavior, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.[1] As a Senior Application Scientist, the following sections are designed to offer not just data, but actionable insights into the handling, reactivity, and strategic utilization of this important intermediate.

Section 1: Core Molecular & Physical Properties

A foundational understanding of a compound's physical and molecular properties is paramount for its effective use in a laboratory setting. These properties dictate choices in reaction solvents, purification methods, and storage conditions.

Molecular Structure

The structure of this compound is characterized by a bicyclic phthalazine core, with two chlorine atoms at the 1 and 4 positions and a methyl group at the 6 position. The electron-withdrawing nature of the nitrogen atoms and chlorine substituents significantly influences the molecule's reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

While specific experimental data for the 6-methyl derivative is limited in publicly available literature, the properties of the closely related parent compound, 1,4-dichlorophthalazine, provide a reliable baseline for experimental design.

| Property | Value | Source / Comment |

| CAS Number | 345903-80-2 | [1][2][3] |

| Molecular Formula | C₉H₆Cl₂N₂ | [1][3] |

| Molecular Weight | 213.06 g/mol | [1][3][4] |

| Appearance | White to yellow powder or crystalline powder | Inferred from 1,4-dichlorophthalazine.[5] |

| Melting Point | 160-162 °C | Data for 1,4-dichlorophthalazine.[5][6] The methyl group may slightly alter this value. |

| Boiling Point | ~397 °C (Predicted) | Data for 1,4-dichlorophthalazine.[5] |

| Solubility | Sparingly soluble in water. Soluble in chloroform, methanol. | Data for 1,4-dichlorophthalazine.[5] Anhydrous aprotic solvents (THF, DCM, Toluene, DMF) are recommended for reactions.[7] |

Section 2: Synthesis and Purification

The synthesis of 1,4-dichlorophthalazines is a well-established process in organic chemistry, typically involving the chlorination of a phthalazinone precursor. The choice of chlorinating agent and reaction conditions is critical to achieving high yield and purity while ensuring operational safety.

General Synthetic Rationale

The most common pathway involves the conversion of the corresponding 6-methyl-2,3-dihydrophthalazine-1,4-dione to this compound. This is achieved by heating the dione with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), which replaces the hydroxyl groups of the tautomeric enol form with chlorine atoms.

Caption: General workflow for the synthesis of 1,4-dichlorophthalazines.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

This protocol is adapted from standard procedures for the synthesis of dichlorophthalazines.[5]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 6-methyl-2,3-dihydrophthalazine-1,4-dione (1 equivalent) to the flask.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 mL per gram of starting material) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture to room temperature. In a separate large beaker, prepare crushed ice. With extreme caution, slowly and dropwise, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

Isolation: The product will precipitate as a solid. Stir for 15-20 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral (check with pH paper).

-

Drying: Dry the isolated solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Insight: The use of excess POCl₃ serves as both the reagent and the solvent. The reaction is driven by the formation of strong P-O bonds in the phosphate byproducts. Quenching on ice hydrolyzes the remaining POCl₃ and precipitates the water-insoluble organic product.

Alternative Method: To mitigate the hazards and harshness of using large quantities of POCl₃, alternative methods have been developed. One patented approach utilizes stoichiometric amounts of phosphorus trichloride (PCl₃) in acetonitrile with a catalyst, such as 4-dimethylaminopyridine (DMAP), allowing for milder conditions and improved safety.[8]

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its two carbon-chlorine bonds. These positions are highly susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the sequential and controlled introduction of various functional groups.

Nucleophilic Aromatic Substitution (S_NAr)

The phthalazine ring is electron-deficient due to the presence of the two nitrogen atoms. This deficiency is further enhanced by the inductive effect of the chlorine atoms, making the C1 and C4 positions electrophilic and thus prime targets for nucleophiles.

Caption: Reactivity of this compound via S_NAr.

This reactivity is the cornerstone of its use in medicinal chemistry. For example, in the synthesis of VEGFR-2 inhibitors, the chlorine atoms are displaced by amines (such as p-phenylenediamine) or piperazine derivatives to build the final drug candidate.[9] The two chlorine atoms may have different reactivities, sometimes allowing for selective monosubstitution under carefully controlled conditions, followed by a second substitution at the remaining position.

Hydrolysis and Stability

A critical consideration when working with 1,4-dichlorophthalazines is their susceptibility to hydrolysis.[7] The C-Cl bonds can be attacked by water, especially under acidic or basic conditions, leading to the formation of hydroxyphthalazine byproducts.

Self-Validating Protocol Insight: To ensure the integrity of the starting material and the success of a reaction, the following precautions are essential:

-

Use Anhydrous Solvents: Always use freshly dried, anhydrous aprotic solvents (e.g., THF, DCM, Toluene) for reactions.[7]

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to exclude ambient moisture.

-

Control pH: Avoid strongly acidic or basic aqueous conditions during workup if possible, or minimize the exposure time.

Section 4: Spectroscopic and Analytical Characterization

While a specific, published spectrum for this compound is not available in the initial search, its structure allows for a confident prediction of its key spectroscopic features. Characterization would rely on a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Expected Spectroscopic Data

-

¹H NMR: The proton spectrum is expected to be relatively simple. The aromatic protons on the benzene ring portion should appear as distinct signals in the downfield region (likely δ 8.0-8.6 ppm), characteristic of electron-deficient aromatic systems.[10] The methyl group protons will appear as a singlet in the upfield region (likely δ 2.4-2.6 ppm).

-

¹³C NMR: The spectrum will show 9 distinct carbon signals. The carbons bonded to chlorine (C1 and C4) will be significantly downfield. The quaternary carbons will have lower intensities.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. There will be three peaks at m/z 212 (M⁺), 214 (M+2), and 216 (M+4) with an approximate ratio of 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Protocol for Compound Characterization

-

Sample Preparation: Dissolve a small amount (~5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

-

NMR Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

-

MS Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an ESI or APCI source to confirm the exact mass and molecular formula.

-

Data Interpretation:

-

Confirm the number of protons and their chemical environments from the ¹H NMR spectrum.

-

Confirm the number of unique carbons from the ¹³C NMR spectrum.

-

Verify the molecular formula and the presence of two chlorine atoms from the HRMS data and its isotopic pattern.

-

Section 5: Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound must be handled with appropriate care. The safety data for the parent compound, 1,4-dichlorophthalazine, provides the best available guidance.[11]

| Hazard Class | GHS Statement | Precautionary Code |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Ventilation: Handle the solid material only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability, storage at 2-8°C under an inert gas is recommended to prevent hydrolysis.[1]

-

Spills: In case of a spill, avoid generating dust. Collect the material mechanically and place it in a sealed container for proper disposal.

Section 6: Applications in Research and Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules.[1]

-

Kinase Inhibitors: The phthalazine scaffold is a "privileged structure" in the design of kinase inhibitors for cancer therapy.[1] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Compounds derived from this starting material can be designed to fit into the ATP-binding pocket of specific kinases, inhibiting their function. The well-known VEGFR-2 inhibitor, Vatalanib (PTK-787), features a 1,4-disubstituted phthalazine core, highlighting the importance of this scaffold in oncology drug development.[9]

-

Novel Bioactive Molecules: Beyond oncology, the phthalazine core is explored for a range of other therapeutic areas, including anti-inflammatory, antimicrobial, and vasorelaxant agents.[14][15] The ability to easily modify the 1 and 4 positions of this compound allows researchers to rapidly generate libraries of new compounds for biological screening.

-

Functional Materials: The electron-deficient nature of the phthalazine ring also makes it a candidate for use in materials science research, such as in the development of organic electronics and chemical sensors.[16]

References

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Fisher Scientific. (2014). Safety Data Sheet.

- PubChem. (n.d.). 1,4-Dichlorophthalazine. CID 78490. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.

- National Institutes of Health (NIH). (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.

- Carl ROTH. (2025). Safety Data Sheet: ≥98 %.

- ChemicalBook. (n.d.). This compound (345903-80-2).

- ChemicalBook. (2025). 1,4-Dichlorophthalazine (4752-10-7).

- ChemBook. (2024). Phthalazine, 1,4-dichloro-.

- ChemicalBook. (n.d.). This compound CAS#: 345903-80-2.

- National Institutes of Health (NIH). (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- Labshake. (n.d.). This compound by BOC Sciences.

- ChemScene. (n.d.). 1,4-Dichloro-5-methylphthalazine.

- BenchChem. (2025). How to avoid hydrolysis of 1,4-Dichloro-6,7-dimethoxyphthalazine.

- MySkinRecipes. (n.d.). 1,4-Dichloro-5-methylphthalazine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 345903-80-2 [amp.chemicalbook.com]

- 3. labshake.com [labshake.com]

- 4. chemscene.com [chemscene.com]

- 5. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

- 11. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,4-Dichloro-5-methylphthalazine [myskinrecipes.com]

A Technical Guide to the Synthesis of 1,4-Dichloro-6-methylphthalazine: Starting Materials and Strategic Considerations

Abstract

This technical guide provides an in-depth analysis of the synthetic pathway for 1,4-dichloro-6-methylphthalazine, a key heterocyclic building block in pharmaceutical and materials science. The document outlines the strategic selection of starting materials, details the synthesis of the critical intermediate, 6-methylphthalhydrazide, and describes the final chlorination step. Each stage is supported by mechanistic insights, detailed experimental protocols, and safety considerations, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a versatile chemical intermediate. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution, enabling the introduction of a wide array of functional groups at the 1 and 4 positions of the phthalazine core. The methyl group at the 6-position provides a site for further modification or can be used to modulate the electronic and steric properties of target molecules.

The most reliable and industrially scalable synthesis of this compound follows a two-step sequence starting from a readily available substituted phthalic anhydride. This strategy is predicated on the robust formation of a stable hydrazide intermediate, followed by a high-yielding chlorination.

The Core Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary transformations:

-

Formation of 6-Methylphthalhydrazide: A condensation reaction between 4-methylphthalic anhydride and hydrazine.

-

Aromatic Chlorination: Conversion of the resulting phthalhydrazide to the target this compound using a potent chlorinating agent.

Below is a visualization of this high-level workflow.

Caption: High-level synthetic workflow for this compound.

Part I: The Foundational Starting Material

Rationale for Selecting 4-Methylphthalic Anhydride

The choice of 4-methylphthalic anhydride as the starting material is a cornerstone of this synthetic strategy for several key reasons:

-

Structural Integrity: The anhydride functional group is primed for nucleophilic attack by hydrazine, leading to a regioselective ring-opening and subsequent cyclization to form the desired phthalhydrazide core. The methyl group's position at the 4-position of the anhydride directly translates to the desired 6-position in the final phthalazine ring system.

-

Commercial Availability and Cost-Effectiveness: 4-Methylphthalic anhydride is an accessible and economically viable starting material, making the synthesis scalable for industrial applications. It can be prepared via methods such as the Diels-Alder reaction of isoprene and maleic anhydride, followed by an aromatization step[1].

-

Reaction Specificity: The reaction with hydrazine is high-yielding and generally free of significant side products, simplifying purification.

Part II: Synthesis of the Key Intermediate: 6-Methylphthalhydrazide

The first critical step is the condensation of 4-methylphthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the anhydride ring. This opens the ring to form an acylhydrazide intermediate. Subsequent heating promotes an intramolecular cyclization via attack of the second hydrazine nitrogen on the remaining carboxylic acid group, eliminating a molecule of water to form the stable, six-membered dihydropyridazinedione ring of the phthalhydrazide. The formation of phthalhydrazide from phthalic anhydride and hydrazine is a well-established reaction[2].

Detailed Experimental Protocol: Synthesis of 6-Methylphthalhydrazide

Materials:

-

4-Methylphthalic Anhydride

-

Hydrazine Hydrate (80% solution in water)

-

Ethanol or Acetic Acid (as solvent)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-methylphthalic anhydride (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

-

To this suspension, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. The addition may be mildly exothermic[3].

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product, 6-methylphthalhydrazide, will often precipitate out of the solution.

-

Filter the solid precipitate and wash thoroughly with cold deionized water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

-

Dry the resulting white to off-white solid under vacuum to yield 6-methylphthalhydrazide. The product is typically of high purity and can be used in the next step without further purification.

Part III: Chlorination to this compound

This final step converts the stable phthalhydrazide intermediate into the target dichlorinated product. The choice of chlorinating agent is critical for achieving high yield and purity.

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. 6-Methylphthalhydrazide exists in a tautomeric equilibrium with its di-lactim form. POCl₃ serves a dual purpose:

-

It acts as a dehydrating agent.

-

It functions as a potent chlorinating agent, replacing the hydroxyl groups of the di-lactim tautomer with chlorine atoms.

While other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used, POCl₃ often provides cleaner reactions and higher yields for this specific substrate class[4][5]. The reaction is typically performed using POCl₃ as both the reagent and the solvent.

Detailed Experimental Protocol: Chlorination

Materials:

-

6-Methylphthalhydrazide

-

Phosphorus Oxychloride (POCl₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate or Dichloromethane

Procedure:

-

Caution: This procedure must be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with NaOH solution), add 6-methylphthalhydrazide (1.0 eq).

-

Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq, serving as the solvent) at room temperature[6].

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve as the reaction proceeds[6].

-

Monitor the reaction by TLC until the phthalhydrazide is fully consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Work-up: Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Once the excess POCl₃ has been quenched, neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

Data Summary: Reaction Parameters

| Parameter | Step 1: Hydrazide Formation | Step 2: Chlorination |

| Primary Reagent | Hydrazine Hydrate | Phosphorus Oxychloride (POCl₃) |

| Stoichiometry | 1.1 - 1.2 equivalents | 5 - 10 equivalents (as solvent) |

| Solvent | Ethanol or Acetic Acid | None (POCl₃ is the solvent) |

| Temperature | Reflux (80-120 °C) | Reflux (~110 °C) |

| Typical Reaction Time | 2 - 4 hours | 3 - 5 hours |

| Typical Yield | > 90% | 80 - 95% |

Conclusion

The synthesis of this compound is efficiently achieved through a robust and scalable two-step process. The strategic selection of 4-methylphthalic anhydride as the starting material ensures direct and high-yielding access to the key 6-methylphthalhydrazide intermediate. Subsequent chlorination with phosphorus oxychloride provides the target molecule in excellent purity and yield. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.

References

-

ResearchGate. Chlorination of Phthalhydrazide (10) a. Available at: [Link]

- Google Patents. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

- Google Patents. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.

-

National Institutes of Health. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Available at: [Link]

-

ChemSynthesis. 1,4-dichlorophthalazine. Available at: [Link]

-

Organic Syntheses. Procedure for the Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Available at: [Link]

-

Justia Patents. Process for the purification of phosphorus oxychloride. Available at: [Link]

-

Royal Society of Chemistry. Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Available at: [Link]

-

Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: [Link]

- Google Patents. US4560773A - Process for preparing substituted phthalic anhydrides.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Royal Society of Chemistry. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Available at: [Link]

-

RSC Advances. One-pot, four-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones. Available at: [Link]

Sources

- 1. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

An In-depth Technical Guide to the Reactivity Profile of Chloro Groups in 1,4-Dichloro-6-methylphthalazine

Abstract

1,4-Dichloro-6-methylphthalazine is a pivotal heterocyclic intermediate, primarily utilized in the synthesis of complex molecules targeted for pharmaceutical development, especially in the realm of oncology.[1] Its value lies in the differential reactivity of the two chlorine atoms at the C1 and C4 positions, which allows for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the electronic factors governing this reactivity, detailed experimental protocols for selective nucleophilic aromatic substitution (SNAr), and insights into the practical application of this versatile building block for drug discovery professionals.

Introduction: The Strategic Importance of the Phthalazine Core

The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[2][3][4] The 1,4-disubstituted phthalazine motif, in particular, is a cornerstone for the design of potent kinase inhibitors, which are crucial in modern cancer therapy.[5][6] The synthesis of libraries of these complex molecules hinges on the predictable and controlled reactivity of precursors like this compound. Understanding the nuances of its chloro group reactivity is paramount for chemists aiming to streamline synthetic routes and accelerate the discovery of novel therapeutic agents.

The typical synthetic route to 1,4-dichlorophthalazines involves the chlorination of the corresponding phthalhydrazide (phthalazin-1,4-dione) using reagents such as phosphorus oxychloride (POCl3), often in the presence of phosphorus pentachloride (PCl5).[4][7][8]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the chloro groups in this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike benzene, the phthalazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These "aza" nitrogens act as powerful electron-withdrawing groups, activating the ring towards attack by nucleophiles.[9]

The SNAr reaction proceeds via a two-step addition-elimination pathway:

-

Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized, partially onto the ring nitrogen atoms, which provides significant stabilization.

-

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[10] Therefore, any factor that stabilizes this intermediate will accelerate the reaction.

Caption: Figure 1: Generalized SₙAr Mechanism.

Decoding Regioselectivity: The C1 vs. C4 Chloro Group

The central question for any synthetic chemist using this substrate is: Which chlorine atom reacts first? In asymmetrical dichlorinated aza-heterocycles, one position is invariably more reactive than the other. This regioselectivity is a product of the combined electronic effects of the ring nitrogens and the C6-methyl substituent.

While direct comparative kinetic studies on this compound are not extensively published, the regioselectivity can be reliably predicted by analyzing the electronic landscape of the molecule and drawing parallels with closely related systems like 2,4-dichloroquinazolines.[11]

-

Inherent Asymmetry: In the unsubstituted 1,4-dichlorophthalazine, the C1 and C4 positions are electronically distinct. The C1 position is adjacent to the N2 nitrogen, while the C4 position is adjacent to the N3 nitrogen (using standard phthalazine numbering). Computational studies on related systems like 2,4-dichloroquinazolines show that the C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack.[11] This is because the nitrogen at position 3 provides a more effective resonance stabilization for the Meisenheimer intermediate formed at C4.

-

Influence of the C6-Methyl Group: The methyl group at the C6 position is a weak electron-donating group (EDG). Its primary influence is through an inductive effect, pushing electron density into the benzene portion of the fused ring system. This has a deactivating effect on the SNAr reaction overall, but its impact is not uniform. The C6 position is para to the C1 carbon and meta to the C4 carbon.

-

Effect on C1: The para relationship allows the methyl group to donate electron density towards C1, making it slightly less electrophilic and destabilizing the negative charge of the corresponding Meisenheimer intermediate.

-

Effect on C4: The meta relationship means the electronic effect of the methyl group on C4 is significantly weaker.

-

Caption: Figure 2: Rationale for C4 Regioselectivity.

Experimental Protocols and Controlling Reaction Outcomes

Control over the substitution reaction—achieving either selective mono-substitution at C4 or complete di-substitution—is accomplished by manipulating reaction conditions.

General Workflow for Nucleophilic Substitution

Sources

- 1. This compound [myskinrecipes.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1,4-Dichloro-6-methylphthalazine

An In-depth Technical Guide to 1,4-Dichloro-6-methylphthalazine for Advanced Research

Authored by a Senior Application Scientist

Introduction: The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antihypertensive, antimicrobial, and antitumor properties.[1][2] Within this class, this compound emerges as a critical and versatile building block. Its strategic dichlorination at the 1 and 4 positions provides reactive sites for nucleophilic substitution, enabling the facile construction of diverse molecular architectures. This guide offers an in-depth exploration of this compound, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics such as kinase inhibitors.[3]

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₆Cl₂N₂ | [3][4] |

| Molecular Weight | 213.06 g/mol | [3][4][5] |

| CAS Number | 345903-80-2 | [3] |

| Appearance | White to yellow powder or crystalline powder | [6] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

The presence of two chlorine atoms is a defining feature, directly influencing the molecule's reactivity and its characteristic isotopic signature in mass spectrometry.

Chemical Structure

Caption: Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of 1,4-dichlorophthalazines is typically achieved through the chlorination of the corresponding 2,3-dihydrophthalazine-1,4-dione precursor. Modern protocols have evolved from using harsh reagents like phosphorus pentachloride to more controlled and efficient methods.[1]

Synthetic Rationale

The most common and effective laboratory-scale synthesis involves the dehydration and chlorination of 6-methyl-2,3-dihydrophthalazine-1,4-dione using a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus trichloride (PCl₃).[1][6] The reaction proceeds by converting the dione into the dichloro derivative. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can promote the reaction, allowing for milder conditions and potentially higher yields.[1]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established methods for synthesizing dichlorophthalazines.[1][6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-methyl-2,3-dihydrophthalazine-1,4-dione (1.0 eq), a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 eq), and anhydrous acetonitrile (5-8 times the weight of the starting material).[1]

-

Initiation: Begin stirring the suspension and heat the mixture to 40-60°C.

-

Chlorination: Slowly add phosphorus trichloride (PCl₃, 2.0 eq) dropwise over 3-6 hours, maintaining the internal temperature.[1] During this addition, ensure that any evolved gases are passed through a scrubber containing a lye solution.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-100°C) for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Workup & Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration, washing the filter cake with cold water until the filtrate is neutral.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield this compound as a crystalline solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the reactivity of its two chlorine substituents. These atoms are excellent leaving groups, rendering the C1 and C4 positions of the phthalazine ring highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows for the sequential or simultaneous introduction of various nucleophiles (e.g., amines, thiols, alcohols), making it a cornerstone intermediate for building molecular libraries.[3]

Core Scaffold in Kinase Inhibitor Design

A primary application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[3] The phthalazine core can act as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase enzyme's hinge region. The C1 and C4 positions allow for the installation of different substituents that can extend into other pockets of the ATP-binding site, thereby modulating potency and selectivity.

Caption: Conceptual pathway for elaborating the this compound scaffold.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the molecular structure. A singlet in the aliphatic region (δ ≈ 2.4-2.6 ppm) would correspond to the three protons of the methyl (-CH₃) group. The aromatic region (δ ≈ 7.5-8.5 ppm) would display signals for the three protons on the benzene ring portion of the phthalazine system. The exact splitting patterns would depend on their coupling constants.

-

¹³C NMR: The carbon NMR would show nine distinct signals, including one for the methyl carbon and eight for the aromatic and heterocyclic carbons. The two carbons bonded to chlorine would appear at a characteristic downfield shift. For a similar compound, 1,4-dichloro-6-(trifluoromethyl)phthalazine, carbon signals appear between δ 121 and 156 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum of this compound will exhibit a characteristic isotopic cluster for the molecular ion peak. The expected pattern would show three main peaks:

-

M+ (containing two ³⁵Cl atoms) at m/z ≈ 212

-

M+2 (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 214

-

M+4 (containing two ³⁷Cl atoms) at m/z ≈ 216 The relative intensities of these peaks (approximately 9:6:1) provide definitive evidence for the presence of two chlorine atoms.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physical properties, accessible synthesis, and, most importantly, its predictable reactivity at the C1 and C4 positions make it an invaluable intermediate. For researchers and drug development professionals, a thorough understanding of this compound's characteristics and handling is the first step toward leveraging its full potential in creating novel, high-value molecules with therapeutic promise.

References

- MySkinRecipes. This compound.

- Labshake. This compound by BOC Sciences.

- ChemicalBook. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis.

- Google Patents. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines.

- ChemScene. 6-Bromo-4,7-dichloro-1-methylphthalazine.

- ChemScene. 1,4-Dichloro-5-methylphthalazine.

- ChemicalBook. This compound | 345903-80-2.

- PubChem. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490.

- ChemicalBook. 1,4-Dichlorophthalazine | 4752-10-7.

- NIH. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.

Sources

- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. labshake.com [labshake.com]

- 5. chemscene.com [chemscene.com]

- 6. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 7. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Methylphthalazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine core, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, lending its structure to a multitude of pharmacologically active agents.[1] The introduction of a methyl group to this scaffold creates methylphthalazine, a seemingly simple modification that significantly influences the molecule's steric and electronic properties, thereby unlocking novel therapeutic possibilities. This in-depth guide navigates the historical discovery, evolution of synthetic strategies, and critical characterization techniques for methylphthalazine compounds. It provides field-proven insights into experimental design, detailed protocols for key synthetic transformations, and a forward-looking perspective on the applications of this versatile molecular framework.

The Genesis of Phthalazine Chemistry: A Historical Perspective

The story of phthalazines begins in the late 19th century. In 1893, German chemists Siegmund Gabriel and Georg Pinkus reported the first synthesis of the parent phthalazine molecule, laying the groundwork for over a century of heterocyclic chemistry exploration.[2][3] Early derivatives quickly demonstrated the therapeutic potential of this scaffold. Hydralazine, initially explored as an antimalarial, was serendipitously found to have potent vasodilatory effects and was approved by the FDA in 1953 as an antihypertensive drug.[2] Another early derivative, luminol, synthesized in 1902, gained fame for its chemiluminescent properties, becoming a vital tool in forensic science.[2] These initial discoveries established the phthalazine core as a "privileged structure," a molecular framework capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities.[1][4]

The journey from the parent phthalazine to its methylated analogues was driven by the fundamental principles of medicinal chemistry: the desire to modulate potency, selectivity, and pharmacokinetic properties. The methyl group, while small, is a powerful tool for medicinal chemists, capable of influencing a molecule's conformation, lipophilicity, and metabolic stability.

Foundational Synthetic Strategies for the Methylphthalazine Core

The synthesis of methylphthalazine derivatives often begins with readily available starting materials like substituted phthalic anhydrides or o-substituted benzoic acids.[5][6] The classical and most direct approaches involve the condensation of a hydrazine species with a suitable carbonyl precursor to form the core pyridazine ring.

The Phthalic Anhydride Route: A Cornerstone of Phthalazinone Synthesis

A prevalent strategy for constructing the phthalazine skeleton, particularly phthalazinones, involves the cyclization of substituted phthalic anhydrides with hydrazine. This method is robust and allows for the introduction of substituents on the benzene ring portion of the molecule.

This protocol describes a foundational reaction for creating a methyl-substituted phthalazinone, a key intermediate for further derivatization.

-

Reaction Setup: To a solution of 3-methylphthalic anhydride (1 equivalent) in aqueous acetic acid (e.g., 40%), add hydrazine hydrate (1.2 equivalents) and sodium acetate (1.2 equivalents).[6]

-

Causality: Acetic acid serves as both a solvent and a catalyst for the initial condensation of hydrazine with the anhydride. Sodium acetate acts as a base to facilitate the reaction.

-

Reflux: Heat the reaction mixture at reflux for 18 hours.[6] The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps that form the stable phthalazinone ring.

-

Workup: After cooling, the product typically precipitates from the reaction mixture. The solid can be collected by filtration, washed with water to remove residual salts and acetic acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot. The identity and purity of the final product are confirmed through melting point determination and spectroscopic analysis (NMR, IR, MS).

From Phthalazinone to Halogenated Intermediates: The Gateway to Diversification

The phthalazinone core is often just the beginning. To enable further functionalization, particularly at the 1- and 4-positions, it is common to convert the phthalazinone into a more reactive halo-derivative, such as 1,4-dichlorophthalazine.

-

Chlorination: Reflux the methylphthalazinone intermediate (obtained from the previous step) with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

-

Causality: POCl₃ acts as both a reagent and a solvent (when used in excess). It converts the amide-like carbonyl group of the phthalazinone into a chloro-substituent and also chlorinates the 4-position, yielding a highly reactive dichloro intermediate.

-

Reaction Time: The reaction is typically refluxed for several hours until completion, which can be monitored by TLC.

-

Workup: The excess POCl₃ must be carefully quenched. The reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the remaining POCl₃. The resulting solid precipitate is the desired 1,4-dichlorophthalazine derivative.

-

Purification: The crude product is collected by filtration, washed thoroughly with water, and can be purified by column chromatography or recrystallization.

-

Self-Validation: The conversion is confirmed by the disappearance of the N-H proton signal and a downfield shift of aromatic protons in the ¹H NMR spectrum, along with mass spectrometry data showing the characteristic isotopic pattern for two chlorine atoms.

The resulting 1,4-dichloro-5-methylphthalazine is a versatile building block, ready for nucleophilic substitution reactions at both chlorinated positions, allowing for the introduction of a wide array of functional groups.[6]

Modern Synthetic Workflows and Key Reactions

Modern organic synthesis has expanded the toolbox for creating methylphthalazine derivatives, enabling more complex and targeted molecules. These methods often involve nucleophilic aromatic substitution (SₙAr) reactions on the activated dichlorophthalazine core.

Nucleophilic Aromatic Substitution (SₙAr) for C-N and C-O Bond Formation

The chlorine atoms on the 1,4-dichloromethylphthalazine intermediate are highly susceptible to displacement by nucleophiles. This reactivity is the cornerstone of modern phthalazine library synthesis.

This protocol exemplifies the synthesis of a complex methylphthalazine derivative with potential anticancer activity.[5]

-

Reaction Setup: In a suitable solvent such as xylene, dissolve 1-chloro-4-methylphthalazine (1 equivalent). Add triethylamine (Et₃N, 1.2 equivalents) as a base, followed by the nucleophile, 1-(2-fluorophenyl)piperazine (1.1 equivalents).[6]

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl that is formed during the substitution reaction, thereby driving the reaction to completion. Xylene is a high-boiling solvent suitable for reflux conditions.

-

Reflux: Heat the mixture at reflux for 24 hours under a nitrogen atmosphere to prevent side reactions.[6]

-

Workup: After cooling, the solvent is removed under vacuum. The resulting residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is separated, dried over a drying agent like MgSO₄, and filtered.[6]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure compound.

-

Self-Validation: Purity and identity are confirmed by melting point, ¹H NMR, and other spectroscopic methods. For example, the ¹H NMR spectrum of 1-(4-(2-fluorophenyl)piperazin-1-yl)-4-methylphthalazine shows characteristic signals for the phthalazine and phenyl protons in the aromatic region (δ 7.8-8.2 ppm) and signals for the piperazine and methyl groups.[5]

Spectroscopic Characterization: Unveiling the Molecular Structure

The unambiguous identification of synthesized methylphthalazine compounds relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the first-line technique for structural confirmation. Key diagnostic signals include:

-

Methyl Protons: A singlet typically appearing in the δ 2.5-3.0 ppm region.

-

Aromatic Protons: Complex multiplets in the δ 7.5-8.5 ppm region, corresponding to the protons on the phthalazine core and any other aromatic substituents. The specific splitting patterns can help determine the substitution pattern.[5]

-

Other Protons: Signals corresponding to any other substituents (e.g., piperazine, alkyl chains) will appear in their characteristic regions.[7]

-

-

¹³C NMR: Provides information on the carbon framework of the molecule. The methyl carbon signal is typically found around δ 20-25 ppm. Aromatic and quaternary carbons appear further downfield (δ 120-160 ppm).[7]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. For example, a C=O stretch around 1650-1700 cm⁻¹ would indicate a phthalazinone structure, while its absence in a 1-chlorophthalazine derivative would confirm the conversion.[8]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity, conformation, and stereochemistry.[8]

| Technique | Information Provided | Typical Methylphthalazine Data |

| ¹H NMR | Proton environment, connectivity | Methyl singlet (δ ~2.7 ppm), Aromatic multiplets (δ 7.5-8.5 ppm)[5] |

| ¹³C NMR | Carbon skeleton | Methyl carbon (δ ~22 ppm), Aromatic carbons (δ 125-160 ppm)[7] |

| Mass Spec. | Molecular weight, formula | M+ peak corresponding to the calculated molecular weight. |

| IR Spec. | Functional groups | C=N stretching, C-H aromatic/aliphatic stretching. |

| X-ray | 3D molecular structure | Precise bond lengths, bond angles, and crystal packing.[8] |

| Table 1: Summary of Spectroscopic Techniques for Methylphthalazine Characterization. |

Applications in Drug Discovery and Beyond

The methylphthalazine scaffold is a prominent feature in many compounds being investigated for therapeutic applications. Its structural rigidity and ability to be functionalized at multiple positions make it an ideal starting point for designing targeted therapies.

-

Anticancer Agents: Many methylphthalazine derivatives have been synthesized and evaluated for their anticancer properties. They often function as kinase inhibitors, for example, by targeting VEGFR-2 to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[5] The introduction of a methyl group compared to an unsubstituted analogue can enhance lipophilicity, potentially improving cell permeability and inhibitory activity.[5]

-

Antihypertensive Agents: Building on the legacy of hydralazine, researchers continue to explore phthalazine derivatives as vasodilators for treating hypertension.[9][10]

-

Other Therapeutic Areas: The versatility of the phthalazine core has led to its investigation for a wide range of other activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][10]

Conclusion and Future Directions